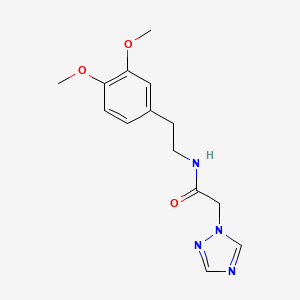

N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-20-12-4-3-11(7-13(12)21-2)5-6-16-14(19)8-18-10-15-9-17-18/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKKQAUIKIWTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and acyl chlorides.

Attachment of the Dimethoxyphenethyl Group: This step may involve a nucleophilic substitution reaction where the dimethoxyphenethyl group is introduced to the triazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions could potentially target the triazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide may have applications in several fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

Medicine: Possible applications as a pharmaceutical agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for compounds like N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: can be compared with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound would be determined by its specific chemical structure and the resulting biological activity, which may offer advantages over similar compounds in terms of potency, selectivity, or reduced side effects.

Biological Activity

N-(3,4-Dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS No. 439094-90-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C14H18N4O3

- Molar Mass : 290.32 g/mol

- CAS Number : 439094-90-3

Synthesis of the Compound

The synthesis of this compound involves several steps that typically include the reaction of 3,4-dimethoxyphenethylamine with appropriate acylating agents and triazole derivatives. The resulting compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that various triazole derivatives showed potent activity against a range of bacterial strains. Specifically, this compound was evaluated for its antibacterial efficacy against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.5 |

| HeLa (cervical cancer) | 12.8 |

| A549 (lung cancer) | 20.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.

| Assay Type | Result |

|---|---|

| AChE Inhibition IC50 | 0.25 µM |

| Neuroprotection in vitro | Significant at 10 µM |

Case Studies

One notable case study involved the administration of this compound in a rat model of Alzheimer's disease. Results showed improved cognitive function and reduced markers of oxidative stress compared to control groups.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Triazole formation | Hydrazine hydrate, nitrile, 70°C, 12h | 65–75% | |

| Acetamide coupling | EDC, HOBt, DMF, RT, 24h | 80–85% |

Advanced: How does the compound interact with biological targets, and what methodologies validate these interactions?

Methodological Answer:

The compound’s triazole and acetamide groups enable interactions with fungal CYP51 (lanosterol 14α-demethylase) and human kinase targets (e.g., EGFR). Validation methods include:

- Enzyme Inhibition Assays : Measure IC₅₀ values using spectrophotometric monitoring of ergosterol synthesis (fungal targets) or ATPase activity (kinases) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with CYP51 (PDB: 1EA1) or EGFR (PDB: 1M17) .

- SAR Studies : Modify substituents (e.g., methoxy groups) to correlate structural changes with activity shifts .

Basic: What analytical techniques confirm the compound’s structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify proton environments (e.g., triazole protons at δ 8.1–8.3 ppm) and methoxy groups (δ 3.7–3.8 ppm) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 435.5) .

- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98%) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized Assays : Re-test the compound under uniform conditions (e.g., CLSI guidelines for antifungal susceptibility) .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Cross-Study Comparison : Compare substituent effects; e.g., 3,4-dimethoxy groups enhance antifungal activity but reduce solubility, altering apparent potency .

Advanced: What strategies are effective for designing analogues with improved pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement : Substitute methoxy groups with trifluoromethoxy to enhance metabolic stability .

- Prodrug Design : Introduce ester linkages (e.g., acetyl) to improve oral bioavailability .

- LogP Optimization : Use HPLC-derived logP values to balance lipophilicity (target: 2–3) for blood-brain barrier penetration .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Store at –20°C in amber vials under inert atmosphere (argon) to prevent oxidation of methoxy groups. Lyophilized samples retain stability for >2 years with desiccants (e.g., silica gel) .

Advanced: How to evaluate the compound’s ADME properties in preclinical models?

Methodological Answer:

- Absorption : Caco-2 cell monolayers to measure apparent permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .

- Metabolism : Liver microsome assays (human/rat) to identify CYP450-mediated degradation pathways .

- Excretion : Radiolabeled compound (³H or ¹⁴C) in rodent models to quantify renal vs. fecal clearance .

Advanced: What computational methods aid in target identification for this compound?

Methodological Answer:

- Phylogenetic Profiling : Compare target homology across species (e.g., fungal vs. human CYP51) .

- Chemoproteomics : Use affinity-based probes (e.g., click chemistry-modified analogues) to pull down binding proteins from cell lysates .

- Network Pharmacology : Construct protein interaction networks (STRING database) to identify secondary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.